molecular formula C4H7NO4S B3380087 1-Sulfamoylcyclopropane-1-carboxylic acid CAS No. 1808795-33-6

1-Sulfamoylcyclopropane-1-carboxylic acid

Cat. No.: B3380087
CAS No.: 1808795-33-6
M. Wt: 165.17 g/mol
InChI Key: XFKCKJYYHGZGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Sulfamoylcyclopropane-1-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cycloalkylation of nucleophiles. The reaction conditions typically include the use of a suitable solvent and a base to facilitate the reaction . The compound is known to react with nucleophiles at a rate that is 10 times faster than natural cysteine, making it highly reactive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be produced in high and ultra-high purity forms for research and pharmaceutical applications . The production process may involve bulk packaging and specialized storage conditions to maintain the compound’s stability .

Chemical Reactions Analysis

Types of Reactions

1-Sulfamoylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases and nucleophiles. The reaction conditions often involve the use of a suitable solvent and controlled temperature to ensure optimal reaction rates .

Major Products Formed

The major products formed from reactions involving this compound include alkylated products and sulfonamides. These products have significant applications in pharmaceutical research and development .

Mechanism of Action

The mechanism of action of 1-Sulfamoylcyclopropane-1-carboxylic acid involves its ability to react with nucleophiles to form alkylated products. The compound’s sulfonamide group reacts with the thiol groups on bacterial cell walls, inhibiting their growth by preventing the synthesis of proteins and DNA . This mechanism makes it effective in the treatment of bacterial infections.

Comparison with Similar Compounds

1-Sulfamoylcyclopropane-1-carboxylic acid is unique due to its high reactivity and ability to act as an analog of cysteine. Similar compounds include:

Properties

IUPAC Name

1-sulfamoylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4S/c5-10(8,9)4(1-2-4)3(6)7/h1-2H2,(H,6,7)(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKCKJYYHGZGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Sulfamoylcyclopropane-1-carboxylic acid
Reactant of Route 2
1-Sulfamoylcyclopropane-1-carboxylic acid
Reactant of Route 3
1-Sulfamoylcyclopropane-1-carboxylic acid
Reactant of Route 4
1-Sulfamoylcyclopropane-1-carboxylic acid
Reactant of Route 5
1-Sulfamoylcyclopropane-1-carboxylic acid
Reactant of Route 6
1-Sulfamoylcyclopropane-1-carboxylic acid

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